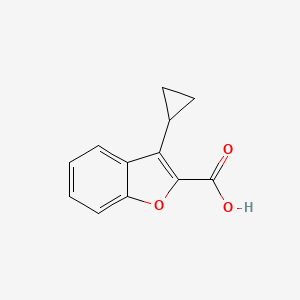

3-Cyclopropyl-1-benzofuran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cyclopropyl-1-benzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring structure. This particular compound features a cyclopropyl group attached to the benzofuran core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The cyclopropyl group can then be introduced through various alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and reducing costs.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

3-Cyclopropyl-1-benzofuran-2-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The cyclopropyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Benzofuran-2-carboxylic acid: Lacks the cyclopropyl group, which may result in different biological activities.

3-Cyclopropyl-1-benzothiophene-2-carboxylic acid: Contains a sulfur atom in place of the oxygen in the furan ring, which can alter its chemical properties and biological effects.

Indole-2-carboxylic acid: Features an indole ring instead of a benzofuran ring, leading to distinct pharmacological profiles.

Uniqueness

The presence of the cyclopropyl group in 3-Cyclopropyl-1-benzofuran-2-carboxylic acid distinguishes it from other benzofuran derivatives. This group can enhance the compound’s stability, binding affinity, and specificity for its molecular targets, making it a valuable scaffold for drug development and other applications.

Biological Activity

3-Cyclopropyl-1-benzofuran-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

This compound has the molecular formula C12H10O3 and features a cyclopropyl group attached to a benzofuran ring. The structural characteristics of this compound play a crucial role in its biological interactions and mechanisms of action.

The biological activity of this compound is primarily attributed to its influence on various cellular pathways:

- KAT6A Inhibition : Recent studies have indicated that derivatives of benzofuran, including this compound, can inhibit KAT6A (Lysine Acetyltransferase 6A), an enzyme involved in acetylation processes crucial for gene regulation. The inhibition of KAT6A can lead to alterations in histone acetylation patterns, which may affect cancer cell proliferation and survival .

- Ischemic Cell Death Inhibition : Related compounds have shown promise as inhibitors of ischemic cell death in cardiac cells. For instance, certain benzofuran derivatives have demonstrated significant protective effects against oxygen-glucose deprivation in H9c2 cardiac myocytes, suggesting potential therapeutic applications in ischemic heart conditions .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and its analogs:

| Study Reference | Biological Activity | EC50 Value (μM) | Cell Type |

|---|---|---|---|

| KAT6A inhibition | 670 | ZR-75-1 cells | |

| Ischemic cell death inhibition | 0.532 - 0.557 | H9c2 cells | |

| General bioactivity assessment | N/A | Various |

Case Studies and Research Findings

- KAT6A Inhibition Study : A study found that treatment with compounds related to this compound resulted in a significant reduction of H3K23 acetylation levels within 10 minutes, indicating rapid cellular responses to KAT6A inhibition. This effect persisted for up to 48 hours, highlighting the compound's potential as a therapeutic agent in cancer treatment .

- Cardiac Protection : In another study focused on ischemic injury, various benzofuran derivatives were synthesized and tested for their ability to protect cardiac myocytes from cell death induced by hypoxia. The most potent compounds exhibited EC50 values below 0.6 μM, demonstrating strong protective effects against ischemic conditions .

Properties

Molecular Formula |

C12H10O3 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

3-cyclopropyl-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C12H10O3/c13-12(14)11-10(7-5-6-7)8-3-1-2-4-9(8)15-11/h1-4,7H,5-6H2,(H,13,14) |

InChI Key |

JQWYVIZYGXHVCY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(OC3=CC=CC=C32)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.